Cas no 401815-98-3 (2-Fluoropyridine-4-boronic acid)

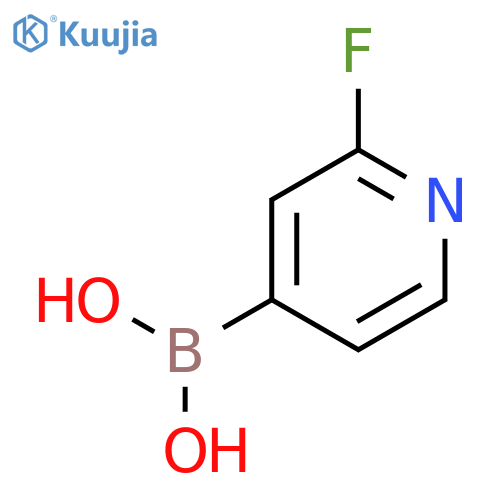

401815-98-3 structure

商品名:2-Fluoropyridine-4-boronic acid

2-Fluoropyridine-4-boronic acid 化学的及び物理的性質

名前と識別子

-

- 2-Fluoropyridin-4-ylboronic acid

- 2-Fluoropyridine-4-boronic acid

- 2-Fluoropyridine-4-boronic Acid (contains varying amounts of Anhydride)

- (2-Fluoropyridin-4-yl)boronic acid

- 2-fluoro-pyridine-4-boronic acid

- 2-Fluoro-4-pyridylboronic Acid

- 2-Fluoro-4-pyridylboronic Acid (contains varying amounts of Anhydride)

- Boronicacid, (2-fluoro-4-pyridinyl)- (9CI)

- 2-Fluoro-4-pyridinylboronic acid

- 2-Fluro-4-pyridineboronic acid

-

- MDL: MFCD04112534

- インチ: 1S/C5H5BFNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H

- InChIKey: WXGBZJJAGLSBPR-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(B(O)O)C=CN=1

計算された属性

- せいみつぶんしりょう: 141.039737g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 回転可能化学結合数: 1

- どういたいしつりょう: 141.039737g/mol

- 単一同位体質量: 141.039737g/mol

- 水素結合トポロジー分子極性表面積: 53.4Ų

- 重原子数: 10

- 複雑さ: 114

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: イエローパウダ

- 密度みつど: 1.34

- ゆうかいてん: 200°C(lit.)

- ふってん: 349.3℃ at 760 mmHg

- フラッシュポイント: 151.5℃

- 屈折率: 1.507

- PSA: 53.35000

- LogP: -1.09950

- ようかいせい: 未確定

2-Fluoropyridine-4-boronic acid セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315,H319,H335

-

警告文:

P261,P305

P351

P338,P302

P352,P321,P405,P501A - 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-37

2-Fluoropyridine-4-boronic acid 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Fluoropyridine-4-boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM102069-10g |

2-fluoropyridin-4-yl-4-boronic acid |

401815-98-3 | 98% | 10g |

$*** | 2023-03-31 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H66194-5g |

2-Fluoropyridine-4-boronic acid |

401815-98-3 | 97% | 5g |

¥750 | 2023-09-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90204-100G |

(2-fluoropyridin-4-yl)boronic acid |

401815-98-3 | 97% | 100g |

¥ 2,719.00 | 2023-04-13 | |

| ChemScence | CS-D1044-25g |

2-Fluoropyridine-4-boronic acid |

401815-98-3 | 99.91% | 25g |

$189.0 | 2022-04-27 | |

| eNovation Chemicals LLC | D500784-1g |

2-Fluoropyridin-4-ylboronic acid |

401815-98-3 | 97% | 1g |

$110 | 2024-05-24 | |

| TRC | F596190-500mg |

2-Fluoropyridine-4-boronic Acid |

401815-98-3 | 500mg |

$75.00 | 2023-05-18 | ||

| MedChemExpress | HY-32951-5g |

2-Fluoropyridine-4-boronic acid |

401815-98-3 | ≥98.0% | 5g |

¥220 | 2024-05-22 | |

| eNovation Chemicals LLC | D690508-100g |

2-Fluoropyridine-4-boronic Acid |

401815-98-3 | 97% | 100g |

$505 | 2024-07-20 | |

| Apollo Scientific | PC9954-25g |

2-Fluoropyridine-4-boronic acid |

401815-98-3 | 25g |

£124.00 | 2025-02-22 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016351-1g |

2-Fluoropyridine-4-boronic acid |

401815-98-3 | 95% | 1g |

¥53 | 2023-09-09 |

2-Fluoropyridine-4-boronic acid 関連文献

-

Jonathan D. Low,Michael D. Bartberger,Kui Chen,Yuan Cheng,Mark R. Fielden,Vijay Gore,Dean Hickman,Qingyian Liu,E. Allen Sickmier,Hugo M. Vargas,Jonathan Werner,Ryan D. White,Douglas A. Whittington,Stephen Wood,Ana E. Minatti Med. Chem. Commun. 2017 8 1196

-

Jonathan D. Low,Michael D. Bartberger,Kui Chen,Yuan Cheng,Mark R. Fielden,Vijay Gore,Dean Hickman,Qingyian Liu,E. Allen Sickmier,Hugo M. Vargas,Jonathan Werner,Ryan D. White,Douglas A. Whittington,Stephen Wood,Ana E. Minatti Med. Chem. Commun. 2017 8 1196

-

Luning Tang,Ze-Yao Liu,Wenzhi She,Chao Feng Chem. Sci. 2019 10 8701

401815-98-3 (2-Fluoropyridine-4-boronic acid) 関連製品

- 351019-18-6(2-Fluoropyridine-5-boronic acid)

- 371766-08-4((isoquinolin-5-yl)boronic acid)

- 136466-94-9(2,6-Difluoropyridine-3-boronic acid)

- 174669-73-9(2-Fluoropyridine-3-boronic acid)

- 1692-25-7(Pyridin-3-ylboronic acid)

- 401816-16-8((2,6-Difluoropyridin-4-yl)boronic acid)

- 372-48-5(2-Fluoropyridine)

- 1513-65-1(2,6-Difluoropyridine)

- 1692-15-5((pyridin-4-yl)boronic acid)

- 371764-64-6(quinolin-4-ylboronic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:401815-98-3)2-Fluoropyridine-4-boronic acid

清らかである:99%

はかる:100g

価格 ($):371.0